1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde
CAS No.:
Cat. No.: VC13422814
Molecular Formula: C9H8N4O
Molecular Weight: 188.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N4O |
|---|---|
| Molecular Weight | 188.19 g/mol |
| IUPAC Name | 1-(6-methylpyridazin-3-yl)pyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C9H8N4O/c1-7-2-3-9(12-11-7)13-5-8(6-14)4-10-13/h2-6H,1H3 |
| Standard InChI Key | HXMGLBGAXDOHBW-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(C=C1)N2C=C(C=N2)C=O |
| Canonical SMILES | CC1=NN=C(C=C1)N2C=C(C=N2)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₉H₈N₄O and a molecular weight of 188.19 g/mol . Its IUPAC name is 1-(6-methylpyridazin-3-yl)pyrazole-4-carbaldehyde, reflecting the methyl group at position 6 of the pyridazine ring and the aldehyde at position 4 of the pyrazole moiety.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈N₄O | |
| Molecular Weight | 188.19 g/mol | |
| SMILES | CC1=NN=C(C=C1)N2C=C(C=N2)C=O | |
| InChI Key | HXMGLBGAXDOHBW-UHFFFAOYSA-N | |
| Purity | 98% |
Structural Analysis
The pyridazine ring (a six-membered di-aza heterocycle) contributes to the compound’s planar geometry, while the aldehyde group enhances reactivity for further functionalization. The methyl group at position 6 of pyridazine introduces steric and electronic effects, influencing intermolecular interactions .
Synthesis and Reaction Pathways
Vilsmeier-Haack Formylation
The primary synthetic route involves the Vilsmeier-Haack reaction, a method widely used for introducing formyl groups into heterocycles. This reaction employs a reagent system of POCl₃ and DMF to generate an electrophilic chloroiminium intermediate, which reacts with hydrazones or activated aromatic systems .
Example Procedure:
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Hydrazone Formation: Reacting 6-methylpyridazin-3-amine with an appropriate carbonyl compound yields a hydrazone intermediate.
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Cyclization and Formylation: Treating the hydrazone with POCl₃/DMF at 80–90°C induces cyclization to the pyrazole ring, followed by formylation at position 4 .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Condition | Yield | Source |
|---|---|---|---|
| Temperature | 80–90°C | 64–73% | |
| Solvent | Dry DMF | — | |
| Reagent Ratio | 3:1 (POCl₃:hydrazone) | — |
Alternative Synthetic Routes
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Pd-Catalyzed Cross-Coupling: Triflates or halogenated pyrazole intermediates undergo Suzuki-Miyaura coupling with pyridazine boronic acids, enabling modular synthesis .
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Photoredox Catalysis: Emerging methods use visible-light-mediated cycloadditions, though applicability to this specific compound remains unexplored .
Chemical Properties and Reactivity
Functional Group Transformations
The aldehyde group participates in nucleophilic additions (e.g., forming hydrazones or Schiff bases) and redox reactions:
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Oxidation: Converts the aldehyde to a carboxylic acid using KMnO₄ or CrO₃.
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Reduction: Yields a primary alcohol via NaBH₄ or LiAlH₄.
Spectral Characterization
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¹H-NMR: Key signals include a singlet for the aldehyde proton (~10.0 ppm) and aromatic protons from pyridazine (7.5–8.5 ppm) .
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IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch) confirms the aldehyde functionality .
Future Directions
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